![molecular formula C13H24N2O3 B12990262 tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B12990262.png)
tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate: is a chemical compound with the molecular formula C13H24N2O3 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.
Introduction of Functional Groups: The amino and hydroxy groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure the selective introduction of these functional groups.
tert-Butyl Protection: The carboxylate group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Binding: Studied for its ability to bind to specific proteins.
Medicine:
Drug Development: Investigated for its potential as a lead compound in drug development.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry:
Material Science: Used in the synthesis of novel materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with target molecules, while the spirocyclic core provides structural stability. This compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
- tert-Butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate
- tert-Butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Comparison:
- Structural Differences: The position and type of functional groups differ among these compounds, leading to variations in their chemical properties and reactivity.
- Unique Features: tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate is unique due to the presence of both amino and hydroxy groups, which can participate in a wide range of chemical reactions and interactions.
- Applications: While all these compounds have potential applications in medicinal chemistry and organic synthesis, their specific uses may vary based on their unique structural features and reactivity.
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-5-4-10(16)13(8-15)6-9(14)7-13/h9-10,16H,4-8,14H2,1-3H3 |
InChI Key |
BHEMXUJOAODQNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CC(C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


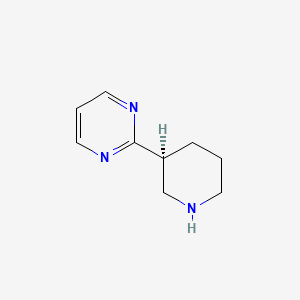
![4-Iodoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12990198.png)
![7-Bromo-6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12990199.png)
![tert-Butyl (8-amino-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12990203.png)
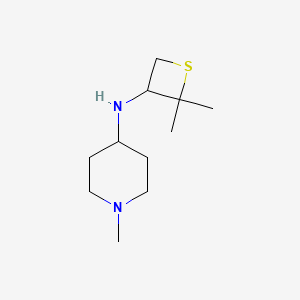
![Rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B12990208.png)
![(5-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B12990222.png)
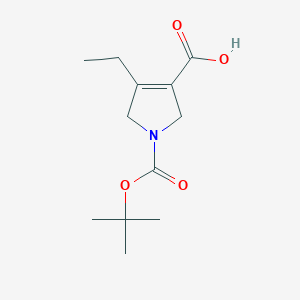
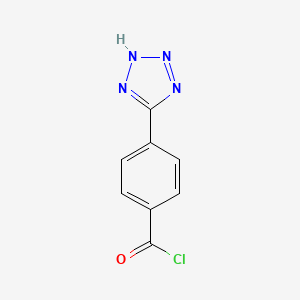
![calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea](/img/structure/B12990237.png)
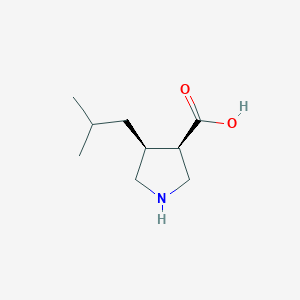
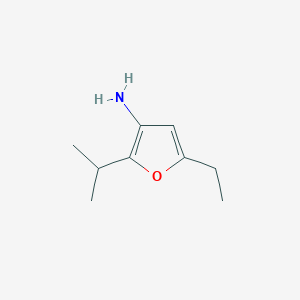
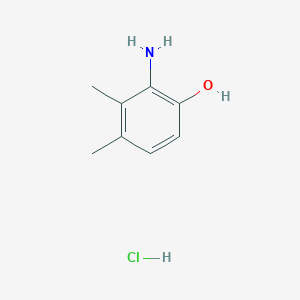
![7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B12990258.png)
